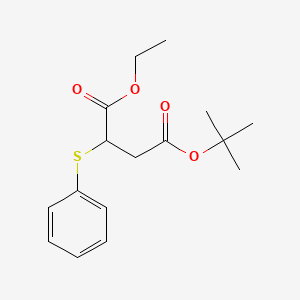
4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)butanedioate: is an organic compound characterized by its complex structure, which includes a tert-butyl group, an ethyl group, and a phenylsulfanyl group attached to a butanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)butanedioate typically involves multiple steps:
Formation of the tert-butyl group: This can be achieved by reacting isobutylene with a suitable catalyst.
Introduction of the ethyl group: This step often involves the use of ethyl halides in the presence of a base.
Attachment of the phenylsulfanyl group: This can be done through a nucleophilic substitution reaction using phenylthiol and a suitable leaving group.
Formation of the butanedioate backbone: This involves the esterification of butanedioic acid with the previously formed intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. The process would include:
Catalytic reactions: Using catalysts to enhance reaction rates and selectivity.
Purification steps: Including distillation, crystallization, and chromatography to isolate the desired product.
Quality control: Ensuring the final product meets the required specifications through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Bases and nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.
Major Products Formed
Sulfoxides and sulfones: From oxidation of the phenylsulfanyl group.
Alcohols: From reduction of the ester groups.
Substituted derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)butanedioate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially altering their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butyl 1-ethyl 2-(methylsulfanyl)butanedioate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)pentanedioate: Similar structure but with a pentanedioate backbone instead of butanedioate.
Uniqueness
4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)butanedioate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
121904-18-5 |
|---|---|
Molekularformel |
C16H22O4S |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4-O-tert-butyl 1-O-ethyl 2-phenylsulfanylbutanedioate |
InChI |
InChI=1S/C16H22O4S/c1-5-19-15(18)13(11-14(17)20-16(2,3)4)21-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3 |
InChI-Schlüssel |
PJBBMWRZZODGGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(=O)OC(C)(C)C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


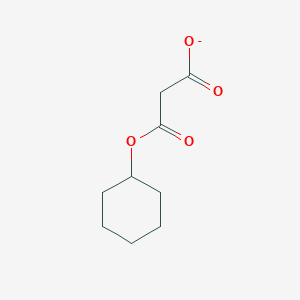

![3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B14299516.png)
![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)
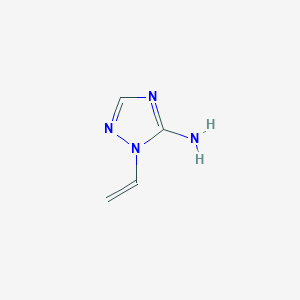
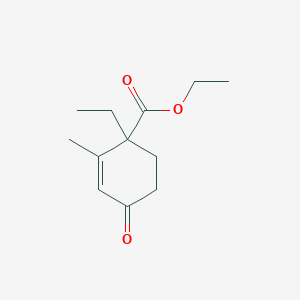

![2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane](/img/structure/B14299564.png)
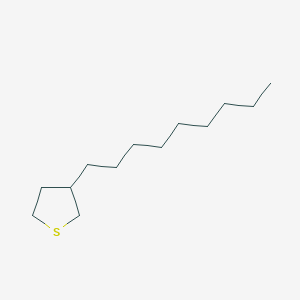

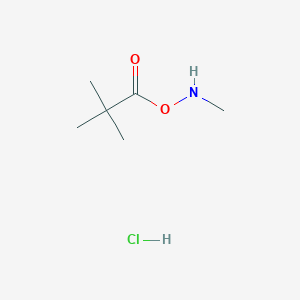


![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
